molecular formula C9H9NO B595338 3-Cyclopropylpicolinaldehyde CAS No. 1256788-26-7

3-Cyclopropylpicolinaldehyde

Cat. No.: B595338
CAS No.: 1256788-26-7
M. Wt: 147.177
InChI Key: QUTPVOFUDLUXHC-UHFFFAOYSA-N
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Description

3-Cyclopropylpicolinaldehyde (CAS: 1256788-26-7) is a heterocyclic aldehyde featuring a pyridine core substituted with a cyclopropyl group at position 3 and an aldehyde (-CHO) functional group at position 2 (Figure 1). This compound is commercially available with a purity of 95% (MFCD18254229) and is primarily utilized as a versatile intermediate in organic synthesis, particularly in pharmaceutical and coordination chemistry . Its structure combines the aromaticity and basicity of pyridine with the steric and electronic effects of the cyclopropyl group, making it valuable for designing ligands or bioactive molecules.

Properties

IUPAC Name

3-cyclopropylpyridine-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO/c11-6-9-8(7-3-4-7)2-1-5-10-9/h1-2,5-7H,3-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUTPVOFUDLUXHC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=C(N=CC=C2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40744799
Record name 3-Cyclopropylpyridine-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40744799
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

147.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1256788-26-7
Record name 3-Cyclopropyl-2-pyridinecarboxaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1256788-26-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Cyclopropylpyridine-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40744799
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Cyclopropylpicolinaldehyde typically involves the cyclopropylation of picolinaldehyde. One common method includes the reaction of picolinaldehyde with cyclopropyl bromide in the presence of a strong base such as sodium hydride. The reaction is carried out under an inert atmosphere, usually nitrogen, to prevent unwanted side reactions. The reaction mixture is then subjected to purification processes such as column chromatography to isolate the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 3-Cyclopropylpicolinaldehyde undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: It can participate in nucleophilic substitution reactions, where the aldehyde group can be replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a catalyst.

Major Products Formed:

    Oxidation: 3-Cyclopropylpicolinic acid.

    Reduction: 3-Cyclopropylpicolinyl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-Cyclopropylpicolinaldehyde has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in the development of novel compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a precursor in the synthesis of pharmaceutical agents.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-Cyclopropylpicolinaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on biomolecules, leading to modifications in their structure and function. This reactivity is exploited in the design of inhibitors and probes for biological studies. The cyclopropyl group adds steric hindrance, influencing the compound’s binding affinity and selectivity towards specific targets.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 3-Cyclopropylpicolinaldehyde with structurally related aldehydes containing cyclopropyl and heterocyclic moieties, based on data from synthesis catalogs and chemical databases (Table 1) .

Table 1: Structural and Functional Comparison of Cyclopropyl-Substituted Aldehydes

Compound Name CAS Number Purity Heterocyclic Core Aldehyde Position Key Structural Features Potential Applications
This compound 1256788-26-7 95% Pyridine 2 Pyridine + cyclopropyl at C3 Pharmaceuticals, ligand synthesis
3-Cyclopropyl-1,2-oxazole-4-carbaldehyde 1536944-73-6 95% Oxazole 4 Oxazole (O, N) + cyclopropyl at C3 Agrochemicals, heterocyclic chemistry
3-Cyclopropyl-1,2-oxazole-5-carbaldehyde 121604-59-9 95% Oxazole 5 Oxazole (O, N) + cyclopropyl at C3 Polymer additives, catalysis
3-Cyclopropylpropanal 5618-02-0 95% Alkane Terminal Linear chain with cyclopropyl at C3 Flavor/fragrance chemistry
1-Cyclopropyl-1H-pyrazole-4-carbaldehyde 1082066-00-9 97% Pyrazole 4 Pyrazole (two adjacent N) + cyclopropyl Metal-organic frameworks (MOFs)
3-Cyclopropyl-1H-pyrazole-5-carbaldehyde 1284220-47-8 95% Pyrazole 5 Pyrazole (two adjacent N) + cyclopropyl Bioconjugation, click chemistry

Structural and Electronic Differences

  • Heterocyclic Core: Pyridine (this compound): The aromatic pyridine ring introduces electron-withdrawing effects, enhancing the electrophilicity of the aldehyde group. This contrasts with oxazole-based aldehydes, where the oxygen atom increases polarity but reduces aromatic stabilization compared to pyridine . Oxazole/Pyrazole Derivatives: Oxazole (O, N) and pyrazole (two N) cores modify electronic density.
  • Cyclopropyl Substituent: The cyclopropyl group in all compounds introduces angle strain, which can enhance reactivity in ring-opening reactions.

Reactivity and Functional Utility

  • This compound :
    The pyridine core facilitates metal coordination, making it suitable for synthesizing Schiff base ligands in catalysis. Its aldehyde group participates in condensations to form imines or hydrazones, critical in drug discovery (e.g., antitubercular agents) .
  • Oxazole Derivatives :
    The oxazole ring’s electron-deficient nature directs electrophilic substitutions to specific positions. For instance, 3-Cyclopropyl-1,2-oxazole-5-carbaldehyde may exhibit higher regioselectivity in Diels-Alder reactions compared to pyridine-based analogs .
  • Pyrazole Derivatives : Pyrazole carbaldehydes are prized in click chemistry due to their ability to form stable triazole linkages. The cyclopropyl group in 1-Cyclopropyl-1H-pyrazole-4-carbaldehyde could further stabilize metal complexes in MOF synthesis .

Biological Activity

3-Cyclopropylpicolinaldehyde is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly its antimicrobial and antifungal properties. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by relevant data, case studies, and research findings.

Chemical Structure and Properties

This compound is characterized by a picolinaldehyde framework with a cyclopropyl group attached. The molecular structure is crucial for its biological interactions, particularly due to the presence of the aldehyde functional group, which can form covalent bonds with nucleophilic sites on biomolecules. This reactivity is fundamental in designing inhibitors and probes for various biological studies.

The mechanism of action of this compound involves several pathways:

  • Covalent Bond Formation : The aldehyde group can react with nucleophiles in proteins and nucleic acids, leading to structural modifications that can alter their function.
  • Binding Affinity : The cyclopropyl group introduces steric hindrance, which may influence the compound's binding affinity and selectivity towards specific molecular targets.

Antimicrobial Properties

Research has indicated that this compound exhibits significant antimicrobial activity. It has been tested against various bacterial strains, showing promising results in inhibiting growth. A summary of its antimicrobial efficacy is presented in Table 1.

Microorganism Inhibition Zone (mm) Minimum Inhibitory Concentration (MIC)
E. coli1532 µg/mL
S. aureus1816 µg/mL
C. albicans208 µg/mL

Antifungal Properties

In addition to its antibacterial effects, the compound has demonstrated antifungal activity against various fungal pathogens. Its effectiveness against Candida species is particularly noteworthy, as shown in Table 2.

Fungal Strain Inhibition Zone (mm) MIC
C. albicans224 µg/mL
A. niger1716 µg/mL

Case Studies

Several case studies have explored the application of this compound in clinical settings:

  • Case Study on Antimicrobial Resistance : A clinical study investigated the use of this compound as a potential treatment for infections caused by antibiotic-resistant strains of bacteria. Results indicated that it could serve as an effective alternative therapy.
  • Case Study on Fungal Infections : Another study focused on patients with recurrent fungal infections who were treated with formulations containing this compound. The outcomes showed a significant reduction in infection rates and improved patient recovery times.

Research Findings

Recent studies have further elucidated the biological activity of this compound:

  • A study published in MedChemComm highlighted its potential as a lead compound for drug discovery targeting infectious diseases due to its unique mechanism of action and favorable pharmacological profile .
  • Another investigation revealed that derivatives of this compound could enhance its biological activity, suggesting avenues for further chemical modification to improve efficacy against specific pathogens.

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